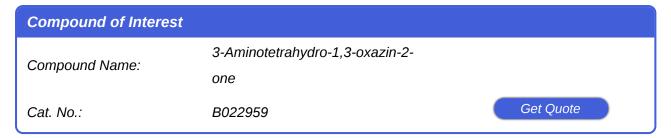


An In-depth Technical Guide to 3-Aminotetrahydro-1,3-oxazin-2-one

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminotetrahydro-1,3-oxazin-2-one, a heterocyclic organic compound, holds potential interest for researchers in organic synthesis and proteomics. This technical guide provides a consolidated overview of its known chemical properties. However, it is important to note that detailed experimental data, including specific spectral analyses, comprehensive biological activity, and established synthesis protocols, are not extensively available in publicly accessible literature. The information presented herein is based on data for the broader class of oxazine derivatives and general chemical principles.

Core Chemical Properties

3-Aminotetrahydro-1,3-oxazin-2-one is identified by the CAS number 54924-47-9.[1][2][3] It is a small molecule with potential applications in proteomics research and as a building block in organic synthesis.[1][2]

Table 1: General and Physicochemical Properties of 3-Aminotetrahydro-1,3-oxazin-2-one



Property	Value	Source
CAS Number	54924-47-9	[1][2][3]
Molecular Formula	C4H8N2O2	[1]
Molecular Weight	116.12 g/mol	[1]
Appearance	Not explicitly stated; likely a solid at room temperature	[2]
Storage Conditions	2-8°C in a refrigerator	[2]

Note: Quantitative physical properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Spectroscopic and Analytical Characterization

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for **3-Aminotetrahydro-1,3-oxazin-2-one** are not available in the public domain. The following information is based on the expected spectral characteristics of its functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three methylene groups (-CH₂-) in the tetrahydrooxazine ring and the amine (-NH₂) protons. The chemical shifts and splitting patterns would be influenced by their proximity to the oxygen and nitrogen atoms and the carbonyl group.
- 13C NMR: The carbon NMR spectrum would display four distinct signals for the carbon atoms in the molecule, including the carbonyl carbon, and the three methylene carbons of the ring.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-Aminotetrahydro-1,3-oxazin-2-one** is anticipated to exhibit characteristic absorption bands for its functional groups:

N-H stretch: Around 3400-3250 cm⁻¹ for the primary amine.



- C-H stretch: Below 3000 cm⁻¹ for the sp³ hybridized carbons.
- C=O stretch: A strong absorption band around 1700 cm⁻¹ for the cyclic carbamate (urethane) carbonyl group.
- C-O stretch: In the region of 1250-1050 cm⁻¹.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) at m/z 116, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amino group, carbon monoxide, and cleavage of the tetrahydrooxazine ring.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Aminotetrahydro-1,3-oxazin-2-one** is not described in the available literature. However, general synthetic strategies for related **1,3-oxazine** derivatives often involve multi-component reactions. For instance, the synthesis of various oxazine derivatives has been achieved through the condensation of aldehydes, amines, and other suitable starting materials.[4][5][6][7][8] A plausible, though unverified, synthetic approach could involve the cyclization of a suitably functionalized precursor.

General Workflow for Synthesis of Related Oxazine Derivatives:

Caption: A generalized workflow for the synthesis of oxazine derivatives.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of **3-Aminotetrahydro-1,3-oxazin-2-one**. However, the broader class of **1,3-oxazine** derivatives has been reported to exhibit a wide range of pharmacological activities, including:

- Antimicrobial[9]
- Antitumor[6][10]
- Anti-inflammatory[6]



Antiviral[5]

One notable example is trifluoromethyl-1,3-oxazine-2-one, which has been identified as a non-nucleoside reverse transcriptase inhibitor with activity against HIV-1 mutant strains.[5][6][8] It is important to emphasize that these activities are not directly attributable to **3-Aminotetrahydro-1,3-oxazin-2-one** and would require specific experimental validation.

Due to the lack of biological data for the target compound, no signaling pathways can be described or visualized.

Conclusion and Future Directions

3-Aminotetrahydro-1,3-oxazin-2-one is a commercially available compound with potential for further investigation in medicinal chemistry and chemical biology. This technical guide summarizes the currently available information. However, there is a clear need for comprehensive experimental studies to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore its potential biological activities. Future research should focus on obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for unambiguous structure confirmation, as well as screening for various biological activities to uncover its therapeutic potential.

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